molecular formula C21H26N2O3 B2799822 2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1170254-45-1

2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2799822
CAS No.: 1170254-45-1
M. Wt: 354.45
InChI Key: RVHAKKCNAGCBHF-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a benzamide derivative featuring a tetrahydroquinoline core substituted with a 2-methoxyethyl group at the 1-position and a 2-ethoxybenzamide moiety at the 7-position. This compound shares structural similarities with several analogs investigated for therapeutic applications, including mTOR inhibition and cholinesterase modulation. Its design incorporates lipophilic substituents (methoxyethyl and ethoxy groups), which may enhance membrane permeability and target engagement compared to polar derivatives .

Properties

IUPAC Name

2-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-26-20-9-5-4-8-18(20)21(24)22-17-11-10-16-7-6-12-23(13-14-25-2)19(16)15-17/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHAKKCNAGCBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound characterized by its complex molecular structure, which includes a tetrahydroquinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects.

  • Molecular Formula : C21H26N2O3
  • Molecular Weight : 354.45 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing tetrahydroquinoline structures can exhibit significant interactions with DNA and cellular pathways involved in tumor growth and proliferation.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of similar tetrahydroquinoline derivatives. For instance, compounds with structural similarities have been tested against various cancer cell lines, yielding promising results:

Compound NameCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Compound AA549 (Lung)2.12 ± 0.214.01 ± 0.95
Compound BHCC827 (Lung)5.13 ± 0.977.02 ± 3.25
Compound CNCI-H358 (Lung)0.85 ± 0.051.73 ± 0.01

These results indicate that the tested compounds show higher efficacy in two-dimensional cultures compared to three-dimensional cultures, likely due to the increased difficulty of drug penetration in more complex cellular environments .

Antimicrobial Activity

In addition to its antitumor properties, compounds similar to this compound have also been evaluated for antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coliX μg/mL
S. aureusY μg/mL
S. cerevisiaeZ μg/mL

These findings suggest that the compound may inhibit bacterial growth effectively, although specific MIC values for this compound need further investigation .

Case Studies and Research Findings

A study focusing on related compounds highlighted their ability to bind within the minor groove of AT-DNA, which is crucial for their antitumor activity . The presence of functional groups such as methoxy and ethoxy enhances their interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key analogs differ in substituents on the tetrahydroquinoline core and benzamide moiety, influencing their biological activity, solubility, and safety profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Tetrahydroquinoline Core) Benzamide Substituents Molecular Weight (g/mol) Biological Activity Key Findings
Target Compound 1-(2-Methoxyethyl) 2-Ethoxy ~395 (estimated) Not explicitly stated (hypothesized mTOR inhibition) Enhanced lipophilicity due to methoxyethyl/ethoxy groups; potential for improved CNS penetration
N-(1-(Morpholine-4-carbonyl)-...benzamide (10e) 1-(Morpholine-4-carbonyl) 3,5-Bis(trifluoromethyl) ~560 (estimated) mTOR inhibition High potency in cellular assays; trifluoromethyl groups enhance metabolic stability
4-(tert-Butyl)-N-(1-isobutyryl-...)benzamide 1-Isobutyryl 4-(tert-Butyl) 378.51 Not explicitly stated tert-Butyl group increases steric bulk; safety data indicates moderate toxicity (requires medical consultation upon exposure)
3-(2-(4-Ethoxyphenyl)acetamido)-...benzamide (19e) 6-((1,2,3,4-Tetrahydroacridin-9-yl)amino)hexyl 4-Ethoxyphenyl ~680 (estimated) Cholinesterase inhibition Dual-acting mechanism; hexyl chain and acridin group enable dual-target engagement

Key Comparative Insights

Substituent Impact on Target Specificity The target compound’s 2-methoxyethyl group may favor interactions with hydrophobic pockets in mTOR or related kinases, contrasting with the morpholine (10e) and piperidine (10f, 10g) derivatives, which introduce hydrogen-bonding capabilities .

Pharmacokinetic and Safety Profiles

  • The trifluoromethyl groups in 10e and 10g () improve metabolic stability but may increase hepatotoxicity risks, whereas the target compound’s methoxyethyl group balances lipophilicity and solubility .
  • Safety data for the tert-butyl derivative () highlights the importance of substituent choice in toxicity profiles; the target compound’s lack of bulky alkyl groups may reduce adverse effects .

Therapeutic Applications While 10e–10g () are confirmed mTOR inhibitors, the target compound’s activity remains hypothetical. Compound 19e () demonstrates cholinesterase inhibition, underscoring how benzamide derivatives can be tailored for diverse targets via substituent modulation .

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